1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide
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Overview
Description
1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide is an organic compound belonging to the class of benzenoids. These are aromatic compounds containing one or more benzene rings. This compound is characterized by its unique structure, which includes a nitro group and a methyl group attached to a benzo[c]isothiazole ring system .
Preparation Methods
The synthesis of 1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide involves several steps. One common synthetic route includes the nitration of 1-methyl-1,3-dihydrobenzo[c]isothiazole followed by oxidation to introduce the dioxide functionality. The reaction conditions typically involve the use of strong acids and oxidizing agents. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide can be compared with other similar compounds such as:
5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the methyl group but shares similar chemical properties.
1-Methyl-3-oxo-1,3-dihydrobenzo[c]isothiazole-5-sulfonic acid amide: Contains a sulfonic acid amide group instead of a nitro group, leading to different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H8N2O4S |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-methyl-5-nitro-3H-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C8H8N2O4S/c1-9-8-3-2-7(10(11)12)4-6(8)5-15(9,13)14/h2-4H,5H2,1H3 |
InChI Key |
SJMITVDTOFNBEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CS1(=O)=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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